Thiamphenicol-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H15Cl2NO5S |

|---|---|

Molecular Weight |

359.2 g/mol |

IUPAC Name |

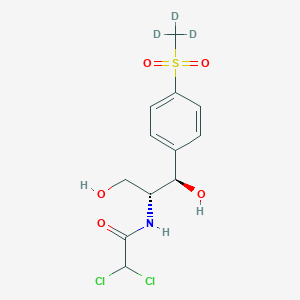

2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-[4-(trideuteriomethylsulfonyl)phenyl]propan-2-yl]acetamide |

InChI |

InChI=1S/C12H15Cl2NO5S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-16)15-12(18)11(13)14/h2-5,9-11,16-17H,6H2,1H3,(H,15,18)/t9-,10-/m1/s1/i1D3 |

InChI Key |

OTVAEFIXJLOWRX-BFHKXKNSSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])S(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(C(CO)NC(=O)C(Cl)Cl)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Thiamphenicol-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Thiamphenicol-d3, a deuterated analog of the broad-spectrum antibiotic Thiamphenicol. This document is intended for use by researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for analytical and research purposes.

This compound serves as a crucial internal standard for the accurate quantification of Thiamphenicol in biological samples through mass spectrometry and liquid chromatography techniques.[1] Its use improves the reliability of analyses in therapeutic drug monitoring, pharmacokinetic studies, and metabolic research.[1]

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below, providing a foundational dataset for its application in a laboratory setting.

General Information

| Property | Value |

| Chemical Name | 2,2-dichloro-N-((1R,2R)-1,3-dihydroxy-1-(4-((methyl-d3)sulfonyl)phenyl)propan-2-yl)acetamide[2] |

| Synonyms | Thiamphenicol-methyl-d3, Thiophenicol-d3, Dextrosulphenidol-d3[3] |

| Primary Application | Labeled Thiamphenicol, Internal Standard[1][3] |

Physicochemical Data

| Property | Value |

| Molecular Formula | C₁₂H₁₂D₃Cl₂NO₅S[2][3] |

| Molecular Weight | 359.23 g/mol [2] |

| Accurate Mass | 358.02 Da[2] |

| CAS Number | 2211914-19-9[4] (Note: Alternate CAS numbers for related isomers or mixtures may exist) |

| Appearance | White Solid[3] |

| Purity | >95% (HPLC)[2] |

| Storage Conditions | 2-8°C Refrigerator or -20°C[2][3] |

| Shipping Conditions | Ambient Temperature[3] |

| Solubility | Soluble in DMSO (71 mg/mL)[5] |

Mechanism of Action

This compound is the deuterated form of Thiamphenicol, a methyl-sulfonyl analog of chloramphenicol.[3][4][6] Its biological activity mirrors that of the parent compound. Thiamphenicol functions as a broad-spectrum antibiotic by inhibiting bacterial protein synthesis.[7][8] It specifically binds to the 50S subunit of the bacterial ribosome.[4][7][8] This binding action obstructs the peptidyl transferase enzyme, which is critical for forming peptide bonds between amino acids during protein chain elongation.[7][8] By halting this process, Thiamphenicol prevents the synthesis of proteins essential for bacterial growth and replication, resulting in a bacteriostatic effect against a wide range of Gram-positive and Gram-negative bacteria.[4][7]

Caption: Mechanism of action of Thiamphenicol.

Experimental Protocols & Applications

This compound is primarily used as an internal standard in analytical chemistry to ensure the accuracy and precision of quantitative methods.

Quantitative Analysis by LC-MS/MS

This compound is the ideal internal standard for the quantification of Thiamphenicol in complex matrices such as plasma, serum, and tissue. The deuterium labeling gives it a higher mass-to-charge ratio (m/z) than the unlabeled analyte, allowing for its distinct detection by a mass spectrometer, while its chemical properties ensure it behaves almost identically to the analyte during sample preparation and chromatographic separation.

General Methodology:

-

Sample Preparation: A known concentration of this compound is spiked into the biological sample (e.g., plasma) containing an unknown amount of Thiamphenicol.

-

Extraction: Analytes (both labeled and unlabeled) are extracted from the matrix using techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction.

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatography (LC) system. A C18 column is typically used to separate Thiamphenicol from other matrix components.

-

Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer (MS/MS). The instrument is set to monitor specific precursor-to-product ion transitions for both Thiamphenicol and this compound (Multiple Reaction Monitoring - MRM).

-

Quantification: The peak area ratio of the analyte to the internal standard is calculated. This ratio is then used to determine the concentration of Thiamphenicol in the original sample by comparing it to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

References

- 1. veeprho.com [veeprho.com]

- 2. Thiamphenicol-methyl-d3 | LGC Standards [lgcstandards.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Thiamphenicol - Wikipedia [en.wikipedia.org]

- 7. What is Thiamphenicol used for? [synapse.patsnap.com]

- 8. What is the mechanism of Thiamphenicol? [synapse.patsnap.com]

An In-depth Technical Guide to Thiamphenicol-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiamphenicol-d3 is the deuterated analog of Thiamphenicol, a broad-spectrum antibiotic.[1] As a derivative of chloramphenicol, Thiamphenicol exhibits a similar range of activity but with a notable structural modification where the p-nitro group is substituted with a methylsulfonyl group.[2] This alteration is associated with a more favorable safety profile, particularly concerning the reduced risk of aplastic anemia.[2] The incorporation of deuterium, a stable isotope of hydrogen, makes this compound a valuable tool in various research applications, especially in pharmacokinetic and metabolic studies.[3][4] This guide provides a comprehensive overview of the technical aspects of this compound, including its structure, properties, mechanism of action, and relevant experimental workflows.

Chemical Structure and Properties

This compound is structurally identical to Thiamphenicol, with the exception of three deuterium atoms replacing the hydrogen atoms on the methyl group of the methylsulfonyl moiety.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 2,2-dichloro-N-((1R,2R)-1,3-dihydroxy-1-(4-((methyl-d3)sulfonyl)phenyl)propan-2-yl)acetamide | [5] |

| Molecular Formula | C₁₂H₁₂D₃Cl₂NO₅S | [5] |

| Molecular Weight | 359.23 g/mol | [5] |

| CAS Number | 2211914-19-9, 1217723-41-5 | [1][6] |

| Appearance | White to off-white solid | [7] |

| Purity | ≥99.0% (HPLC) | [8] |

| Storage | -20°C, sealed, away from moisture | [1] |

Table 2: Solubility Data for Thiamphenicol (as a proxy for this compound)

| Solvent | Solubility | Reference |

| Ethanol | ~200 µg/mL | [9] |

| DMSO | ~30 mg/mL | [9] |

| Dimethyl formamide (DMF) | ~30 mg/mL | [9] |

| Water | Sparingly soluble | [2] |

Note: For maximal solubility in aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice.[9]

Spectroscopic Data:

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Thiamphenicol exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[11][12] This process is highly specific to bacterial ribosomes (70S) and does not significantly affect eukaryotic ribosomes (80S), contributing to its therapeutic index.[11] The core mechanism involves the binding of Thiamphenicol to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center (PTC).[11][13] By occupying this critical site, Thiamphenicol sterically hinders the binding of the aminoacyl-tRNA to the A-site of the ribosome.[14] This blockage prevents the formation of peptide bonds, thereby halting the elongation of the polypeptide chain and ultimately inhibiting bacterial growth.[13][14]

Caption: Mechanism of action of this compound.

Experimental Protocols

Potential Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not publicly available. However, a plausible route can be adapted from the known synthesis of Thiamphenicol. One reported method involves the use of chloramphenicol as a starting material.[15] The synthesis of this compound would likely involve a similar pathway, with the introduction of the deuterated methyl group at the appropriate step, for example, by using a deuterated methylating agent.

A generalized synthetic scheme based on a patent for Thiamphenicol synthesis is as follows:

-

Reduction of the Nitro Group: The nitro group of a suitable precursor is reduced to an amino group.

-

Diazotization: The resulting aromatic amino group is converted to a diazonium salt.

-

Introduction of the Methylthio Group: The diazonium salt is reacted with a methylthio metal salt (for this compound, a deuterated methylthio metal salt would be used) to introduce the methylthio group.

-

Oxidation: The methylthio group is oxidized to the methylsulfonyl group.

-

Dichloroacetylation: The aliphatic amino group is acylated with a dichloroacetyl group to yield the final product.

Note: This is a conceptual outline, and the actual synthesis would require optimization of reaction conditions, purification, and characterization.

Experimental Workflow for Pharmacokinetic Studies using this compound

This compound is an ideal internal standard for pharmacokinetic studies of Thiamphenicol due to its identical chemical properties and distinct mass.[3] This allows for accurate quantification of the non-deuterated drug in biological matrices by mass spectrometry.

Caption: Workflow for pharmacokinetic studies.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in bioanalytical methods for the quantification of Thiamphenicol.[3] Its use significantly improves the accuracy and precision of mass spectrometry-based assays.[3] Furthermore, deuterated compounds are increasingly being explored in drug discovery to potentially improve the pharmacokinetic and metabolic profiles of parent drugs.[4][16] Deuteration can sometimes lead to a slower rate of metabolism, which may result in increased drug exposure and a longer half-life.[16][17]

Conclusion

This compound is a critical tool for researchers and drug developers working with Thiamphenicol. Its well-defined chemical structure and properties, coupled with its utility as an internal standard, make it indispensable for accurate pharmacokinetic and metabolic profiling. The detailed understanding of its mechanism of action further aids in the broader context of antibiotic research. This technical guide provides a foundational understanding of this compound for its effective application in a scientific setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Thiamphenicol - Wikipedia [en.wikipedia.org]

- 3. veeprho.com [veeprho.com]

- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiamphenicol-methyl-d3 | LGC Standards [lgcstandards.com]

- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Thiamphenicol(15318-45-3) 1H NMR [m.chemicalbook.com]

- 11. What is the mechanism of Thiamphenicol? [synapse.patsnap.com]

- 12. Thiamphenicol [fao.org]

- 13. What is Thiamphenicol used for? [synapse.patsnap.com]

- 14. nbinno.com [nbinno.com]

- 15. EP0323846A2 - Process of preparing thiamphenicol - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Purification of Thiamphenicol-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Thiamphenicol-d3, a crucial internal standard for analytical and pharmacokinetic studies. The document details the chemical synthesis of thiamphenicol, proposes a method for deuterium labeling, and outlines purification protocols. All quantitative data is presented in tabular format for clarity, and key experimental workflows are visualized using diagrams.

Introduction to Thiamphenicol and its Deuterated Analog

Thiamphenicol is a broad-spectrum antibiotic, a methyl-sulfonyl analog of chloramphenicol, that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2][3] Its deuterated form, this compound, serves as a stable isotope-labeled internal standard, enhancing the accuracy of mass spectrometry and liquid chromatography for the precise quantification of thiamphenicol in biological samples.[4][5] This is particularly valuable in therapeutic drug monitoring, pharmacokinetic research, and metabolic studies.[4]

Synthesis of Thiamphenicol

The synthesis of thiamphenicol can be achieved through various routes. A common and effective method involves a multi-step process starting from D-4-Methylsulfonylphenyl serine ethyl ester. This pathway is characterized by its efficiency and the ability to produce high-purity thiamphenicol.

Experimental Protocol for Thiamphenicol Synthesis

The following protocol is a synthesized methodology based on established patent literature.[6]

Step 1: Reduction of D-4-Methylsulfonylphenyl serine ethyl ester

-

Dissolve 100 parts of D-4-Methylsulfonylphenyl serine ethyl ester in 500-700 parts of methanol.

-

Add 24-27 parts of potassium borohydride (KBH4).

-

Maintain the reaction temperature at 30-60°C for 4-8 hours.

-

Recover 300-400 parts of methanol by distillation.

-

Neutralize the reaction solution with an acid (e.g., acetic acid or sulfuric acid) to a pH of 6-10.

Step 2: Dichloroacetylation and Cyclization

-

To the neutralized solution from Step 1, add 42-45 parts of dichloroacetonitrile.

-

Allow the cyclization reaction to proceed for 4-6 hours.

-

Remove the methanol under reduced pressure until the mixture is dry, yielding a solid mixture.

Step 3: Hydrolysis and Decolorization

-

Separate the solid mixture via filtration or centrifugation.

-

Add 600-800 parts of water to the solid mixture and heat to 85-90°C.

-

Maintain this temperature for 30 minutes to facilitate hydrolysis.

-

Add 2-5 parts of activated carbon and stir for 30 minutes at 85-90°C for decolorization.

-

Filter the hot solution.

Step 4: Crystallization and Isolation of Thiamphenicol

-

Cool the filtrate to 10°C to induce crystallization.

-

Filter the solution to collect the solid thiamphenicol.

-

Dry the solid product in an oven.

Synthesis Workflow

Caption: Workflow for the synthesis of Thiamphenicol.

Proposed Synthesis of this compound

Proposed Experimental Protocol for this compound Synthesis

This proposed protocol adapts the thiamphenicol synthesis by introducing a deuterated reducing agent.

Step 1: Deuterated Reduction

-

Dissolve 100 parts of D-4-Methylsulfonylphenyl serine ethyl ester in 500-700 parts of methanol.

-

Add a deuterated reducing agent such as Sodium borodeuteride (NaBD4) in a stoichiometric amount equivalent to the 24-27 parts of KBH4 used in the non-deuterated synthesis.

-

Maintain the reaction temperature at 30-60°C for 4-8 hours.

-

Proceed with the subsequent steps (methanol recovery, neutralization, dichloroacetylation, hydrolysis, and crystallization) as described in the protocol for thiamphenicol synthesis (Section 2.1). The deuterium atoms will be incorporated into the propanediol backbone of the thiamphenicol molecule.

Rationale for Deuteration

The use of sodium borodeuteride is a well-established method for introducing deuterium atoms into a molecule by reducing a carbonyl or related functional group. In this synthetic scheme, NaBD4 would reduce the ester group of the starting material, incorporating deuterium at the C1 and C3 positions of the propanediol moiety. The stability of the C-D bond ensures that the label is retained throughout the subsequent reaction steps.

Purification of Thiamphenicol and this compound

High purity is essential for the use of this compound as an internal standard. The primary methods for purification are recrystallization and chromatography.

Recrystallization

Recrystallization is an effective method for purifying the crude thiamphenicol product.

Protocol:

-

Dissolve the crude thiamphenicol in a minimal amount of hot water.[7]

-

If necessary, treat the hot solution with activated carbon to remove colored impurities and filter while hot.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath (to around 10°C) to maximize crystal formation.[6]

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold water.

-

Dry the crystals under vacuum.

Chromatographic Purification

For even higher purity or for the separation of closely related impurities, chromatographic techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are employed.

4.2.1. Thin-Layer Chromatography (TLC)

TLC can be used as a purification step, particularly for smaller scale preparations or for analytical assessment of purity.[4]

Protocol:

-

Prepare a slurry of silica gel in a suitable solvent and coat a glass plate.

-

Apply the crude thiamphenicol sample, dissolved in a minimal amount of solvent, as a band onto the plate.

-

Develop the plate in a chamber with an appropriate solvent system (e.g., a mixture of ethyl acetate and n-hexane).

-

After development, visualize the bands under UV light.

-

Scrape the silica gel band corresponding to thiamphenicol.

-

Extract the product from the silica gel using a polar solvent like methanol or ethyl acetate.

-

Evaporate the solvent to obtain the purified product.

4.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for achieving high purity and for the analysis of the final product.[1]

Protocol:

-

Column: A reverse-phase column, such as a C18 column, is typically used.[1][4]

-

Mobile Phase: A mixture of acetonitrile and water is a common mobile phase. For example, a mixture of acetonitrile and 10 mmol/L ammonium acetate solution (60:40, v/v) can be effective.[8] For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[1]

-

Detection: UV detection at a wavelength of 225 nm is suitable for thiamphenicol.[4]

-

Procedure: Dissolve the sample in the mobile phase and inject it into the HPLC system. Collect the fraction corresponding to the thiamphenicol peak. Evaporate the solvent from the collected fraction to obtain the purified product.

Purification Workflow

Caption: General workflow for the purification of Thiamphenicol.

Quantitative Data

The following tables summarize the quantitative data gathered from various sources regarding the synthesis and properties of thiamphenicol. Data for this compound synthesis is not explicitly available and would need to be determined experimentally.

Table 1: Synthesis Yield and Purity of Thiamphenicol

| Step/Method | Starting Material | Product | Yield | Purity | Melting Point (°C) | Reference |

| Full Synthesis | D-4-Methylsulfonylphenyl serine ethyl ester (100g) | Thiamphenicol | 100g - 105g | 99% | 163.5 - 164.5 | [6] |

| Recrystallization | Crude Thiamphenicol | Purified Thiamphenicol | - | >98% | 165 | [7][9] |

Table 2: Physical and Chemical Properties of Thiamphenicol

| Property | Value | Reference |

| Molecular Formula | C12H15Cl2NO5S | [3] |

| Molecular Weight | 356.22 g/mol | [3] |

| Solubility in Ethanol | ~200 µg/mL | [9] |

| Solubility in DMSO | ~30 mg/mL | [9] |

| Solubility in DMF | ~30 mg/mL | [9] |

| UV/Vis λmax | 225, 266 nm | [9] |

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound. While the synthesis of thiamphenicol is well-documented, the specific protocol for its deuterated analog requires a logical adaptation of existing methods, primarily through the use of a deuterated reducing agent. The purification techniques outlined, including recrystallization and chromatography, are crucial for achieving the high purity required for its application as an internal standard in sensitive analytical methods. The provided workflows and tabulated data serve as a valuable resource for researchers and professionals in the field of drug development and analysis. Experimental validation of the proposed deuteration method is recommended to determine the precise yield and deuterium incorporation efficiency.

References

- 1. Separation of Thiamphenicol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. CN101812000A - Preparation method of thiamphenicol - Google Patents [patents.google.com]

- 7. EP0323846A2 - Process of preparing thiamphenicol - Google Patents [patents.google.com]

- 8. Liquid chromatography-mass spectrometry method for the determination of thiamphenicol in rabbit tears - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

Deuterium-Labeled Thiamphenicol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of deuterium-labeled thiamphenicol, covering its core principles, synthesis, mechanism of action, metabolism, and analytical considerations. This document is intended for researchers, scientists, and professionals involved in drug development and discovery.

Introduction to Deuterium Labeling in Drug Development

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, has emerged as a valuable tool in pharmaceutical research. The substitution of hydrogen with deuterium in a drug molecule can significantly alter its metabolic fate, a phenomenon known as the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes. This can lead to a reduced rate of metabolism, potentially improving the pharmacokinetic profile of a drug by increasing its half-life and exposure, and in some cases, reducing the formation of toxic metabolites.

Thiamphenicol, a broad-spectrum antibiotic and an analog of chloramphenicol, is a candidate for deuterium labeling to potentially enhance its therapeutic properties. This guide explores the foundational aspects of deuterium-labeled thiamphenicol.

Thiamphenicol: Mechanism of Action

Thiamphenicol exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[1][2] It binds to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center.[3][4] This binding action obstructs the proper positioning of aminoacyl-tRNA, thereby preventing the formation of peptide bonds and halting the elongation of the polypeptide chain.[3] This disruption of protein synthesis is detrimental to bacterial growth and replication.[3]

References

- 1. Thiamphenicol [fao.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Liquid chromatography-mass spectrometry method for the determination of thiamphenicol in rabbit tears - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A comparative kinetic study of thiamphenicol in pre-ruminant lambs and calves - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Research Applications of Thiamphenicol-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Thiamphenicol-d3, a deuterated analog of the broad-spectrum antibiotic Thiamphenicol. Its primary role in research is as a high-fidelity internal standard for quantitative analysis. We will explore its core applications, detailed experimental protocols, and the underlying mechanisms of its parent compound.

Introduction: From Thiamphenicol to its Deuterated Analog

Thiamphenicol is a synthetic antibiotic and a methyl-sulfonyl derivative of chloramphenicol.[1][2] Like its predecessor, it is effective against a wide range of Gram-positive and Gram-negative bacteria.[3][4] Its mechanism of action involves the inhibition of bacterial protein synthesis.[3] Thiamphenicol binds to the 50S ribosomal subunit of the bacterial ribosome, which obstructs the peptidyl transferase activity essential for protein chain elongation.[3][5] This action is primarily bacteriostatic, halting bacterial growth, but can be bactericidal at higher concentrations.[4]

This compound is a deuterium-labeled version of Thiamphenicol.[6] This isotopic labeling makes it an ideal internal standard for analytical and pharmacokinetic research.[6] By incorporating stable heavy isotopes, this compound becomes chemically identical to the parent drug but physically distinguishable by its higher mass. This property is fundamental to its application in mass spectrometry-based quantification, ensuring reliable and accurate measurements in complex biological matrices.[2][6]

Core Application: Internal Standard for Quantitative Analysis

The principal use of this compound in research is as an internal standard (IS) for analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6] An IS is critical for precise quantification as it corrects for potential variability during the analytical process, including sample extraction, injection volume inconsistencies, and instrument response fluctuations.

This compound is the preferred standard for Thiamphenicol analysis because it co-elutes with the unlabeled analyte during chromatography but is resolved by its mass-to-charge ratio (m/z) in the mass spectrometer. This allows for accurate quantification of Thiamphenicol in various research settings:

-

Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) of Thiamphenicol in biological samples like plasma, milk, and tears.[4][6][7]

-

Therapeutic Drug Monitoring (TDM): For precise measurement of drug levels to optimize dosage and ensure efficacy.[2][6]

-

Metabolic Research: To trace and quantify metabolic pathways of the parent drug.[6]

-

Residue Analysis: For detecting and quantifying antibiotic residues in food products, such as aquatic animals, to ensure food safety.[8]

Experimental Protocols and Methodologies

The following sections detail a typical workflow for the quantification of Thiamphenicol using this compound as an internal standard, based on established research methodologies.

This protocol outlines a common liquid-liquid extraction procedure for biological matrices.

-

Sample Homogenization: Weigh a 5g sample of the matrix (e.g., fish tissue, plasma) and mix with 5 mL of water.

-

Internal Standard Spiking: Add a known concentration of this compound solution to the homogenized sample. This step is critical and should be done at the very beginning to account for analyte loss in all subsequent steps.

-

Extraction: Add 10 mL of an organic solvent mixture (e.g., acetonitrile/ethyl acetate), homogenize thoroughly, and centrifuge to separate the layers.

-

Solvent Evaporation: Carefully transfer the organic (top) layer to a new tube and evaporate it to dryness under a gentle stream of nitrogen at approximately 45°C.

-

Reconstitution: Redissolve the dried extract in a solution suitable for LC-MS/MS analysis, such as a mixture of the mobile phase components.

A validated LC-MS/MS method is essential for the sensitive and selective quantification of Thiamphenicol.

-

Chromatographic Separation:

-

Column: A Kinetex F5 (100 mm × 3.0 mm, 2.6 µm) or a C18 column is commonly used for separation.[7][8]

-

Mobile Phase: A typical mobile phase consists of a gradient mixture of an aqueous solution (e.g., 1 mM ammonium acetate) and an organic solvent like methanol or acetonitrile.[7][8]

-

Flow Rate: A flow rate of around 0.4 mL/min is often employed.

-

Injection Volume: Typically 10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) is used, often in negative mode ([M-H]⁻) for Thiamphenicol.[8]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring the transition of a specific precursor ion to a product ion for both the analyte and the internal standard.

-

Data Presentation and Key Parameters

Quantitative data is crucial for validating the analytical method and interpreting results. The following tables summarize key parameters for the analysis of Thiamphenicol using this compound.

Table 1: Mass Spectrometric Parameters for Thiamphenicol and this compound Analysis

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) for Quantification | Product Ion (m/z) for Identification |

|---|---|---|---|---|

| Thiamphenicol | Negative ESI | 353.9 | Value not specified in results | Value not specified in results |

| This compound | Negative ESI | 357.0 | Value not specified in results | Value not specified in results |

(Data derived from a study on amphenicol residues)[8]

Table 2: Representative LC-MS/MS Method Validation Parameters

| Parameter | Typical Value | Reference |

|---|---|---|

| Linearity Range | 0.032 - 32.0 ng/mL | [7] |

| Lower Limit of Quantification (LOQ) | 0.032 ng/mL | [7] |

| Recovery | 84.0% - 105% | [8] |

| Intra-day Precision (RSD) | ≤ 8.3% | [7] |

| Inter-day Precision (RSD) | ≤ 13.3% | [8] |

| Accuracy (RE) | ± 2.8% |[7] |

Table 3: Selected Pharmacokinetic Parameters of Thiamphenicol in Various Species

| Species | Dose & Route | Peak Plasma Concentration (Cmax) | Half-life (t1/2) | Reference |

|---|---|---|---|---|

| Human | 2.5 g Oral | 16.1 - 18.6 µg/mL | 2-3 hours | [9][10] |

| Rat | 30 mg/kg IV | Not Specified | 46.3 minutes | [4] |

| Duck | 30 mg/kg IV | Not Specified | 1.96 hours | [11] |

| Pig | 10-20 mg/kg Oral | Not Specified | Not Specified | [4] |

| Calf | 50 mg/kg Oral | Appreciable levels observed | Not Specified |[4] |

Visualizing Key Processes and Workflows

Diagrams help to clarify complex biological mechanisms and experimental procedures.

Caption: Mechanism of Thiamphenicol action on the bacterial ribosome.

Caption: Standard experimental workflow for LC-MS/MS quantification.

References

- 1. glpbio.com [glpbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What is Thiamphenicol used for? [synapse.patsnap.com]

- 4. Thiamphenicol [fao.org]

- 5. What is the mechanism of Thiamphenicol? [synapse.patsnap.com]

- 6. veeprho.com [veeprho.com]

- 7. Liquid chromatography-mass spectrometry method for the determination of thiamphenicol in rabbit tears [pubmed.ncbi.nlm.nih.gov]

- 8. Highly Sensitive Determination of Antibiotic Residues in Aquatic Products by High-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Salient features of thiamphenicol: review of clinical pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mims.com [mims.com]

- 11. medchemexpress.com [medchemexpress.com]

Thiamphenicol-d3 safety and handling

An In-depth Technical Guide to the Safety and Handling of Thiamphenicol-d3

Introduction

This compound is the deuterium-labeled form of Thiamphenicol, a broad-spectrum bacteriostatic antibiotic.[1][2] As a methyl-sulfonyl analogue of chloramphenicol, Thiamphenicol functions by binding to the 50S ribosomal subunit of bacteria, which in turn inhibits protein synthesis.[1][3] this compound is primarily utilized as an internal standard in analytical and pharmacokinetic research, where its stable isotope labeling allows for precise quantification of Thiamphenicol in biological samples through mass spectrometry and liquid chromatography.[4] This guide provides comprehensive safety and handling information for researchers, scientists, and drug development professionals working with this compound.

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[5] The primary hazards are associated with acute oral toxicity, skin and eye irritation, and respiratory irritation.[5]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |

Source: MedchemExpress Safety Data Sheet[5]

References

Navigating the Quality Landscape: A Technical Guide to the Thiamphenicol-d3 Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the essential components of a Certificate of Analysis (CoA) for Thiamphenicol-d3. This compound is the deuterium-labeled analog of Thiamphenicol, a broad-spectrum antibiotic.[1][2] It is primarily utilized as an internal standard in analytical and pharmacokinetic studies, enhancing the accuracy of quantitative analysis by mass spectrometry and liquid chromatography.[3] This guide will dissect the critical data points, experimental methodologies, and their interplay in ensuring the quality and reliability of this vital research compound.

Core Data Presentation: Quantitative Analysis Summary

A Certificate of Analysis for this compound presents a suite of quantitative tests to confirm the identity, purity, and quality of a specific batch. The following table summarizes the typical analytical data found on a CoA.

| Test Parameter | Specification | Result | Analytical Method |

| Identity | |||

| ¹H-NMR | Conforms to structure | Conforms | Nuclear Magnetic Resonance Spectroscopy |

| Mass Spectrum | Conforms to structure | Conforms | Mass Spectrometry (MS) |

| Purity | |||

| Purity by HPLC | ≥ 98.0% | 99.5% | High-Performance Liquid Chromatography (HPLC) |

| Isotopic Purity | ≥ 99% atom % D | 99.6% atom % D | Mass Spectrometry (MS) |

| Residual Solvents | ≤ 0.5% | < 0.1% | Gas Chromatography (GC) |

| Water Content | ≤ 1.0% | 0.2% | Karl Fischer Titration |

| Physical Properties | |||

| Appearance | White to off-white solid | White solid | Visual Inspection |

| Molecular Formula | C₁₂H₁₂D₃Cl₂NO₅S | C₁₂H₁₂D₃Cl₂NO₅S | Elemental Analysis/MS |

| Molecular Weight | 359.24 g/mol | 359.24 g/mol | Mass Spectrometry (MS) |

Experimental Protocols: A Closer Look at the Methodologies

The reliability of the data presented in a CoA is directly dependent on the robustness of the experimental protocols employed. Below are detailed methodologies for the key experiments cited.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method separates this compound from any potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is common. For example, a mobile phase of acetonitrile and 10 mmol/L ammonium acetate solution (60:40, v/v) has been described for the analysis of the parent compound, Thiamphenicol.[4]

-

Flow Rate: A typical flow rate is around 0.3 to 1.0 mL/min.[5]

-

Detection: UV detection at a wavelength of 225 nm is often employed.[6]

-

Quantification: The purity is determined by calculating the peak area of this compound as a percentage of the total peak area of all components in the chromatogram.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is a powerful technique for confirming the molecular weight and structure of this compound, as well as its isotopic enrichment.

-

Instrumentation: A high-resolution mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

-

Ionization Source: Electrospray ionization (ESI) is commonly used, and can be operated in either positive or negative ion mode.[5]

-

Analysis:

-

Identity: The instrument is scanned for the precursor ion of this compound. The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the deuterated compound.

-

Isotopic Purity: The relative intensities of the isotopic peaks are measured to determine the percentage of deuterium incorporation.

-

-

Data Interpretation: The resulting mass spectrum is compared against a reference standard or theoretical isotopic distribution to confirm the identity and isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H-NMR spectroscopy provides detailed information about the chemical structure of the molecule.

-

Instrumentation: A high-field NMR spectrometer.

-

Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Data Acquisition: A standard proton NMR spectrum is acquired.

-

Interpretation: The chemical shifts, splitting patterns, and integration of the peaks in the spectrum are analyzed to confirm that the structure is consistent with that of this compound. The absence or significant reduction of a signal at a specific position confirms the location of the deuterium label.

Visualizing the Process: Workflows and Relationships

To further clarify the processes and logic behind a Certificate of Analysis, the following diagrams illustrate the experimental workflow and the logical relationships between the different components.

Caption: Experimental workflow for the analysis of a this compound batch.

Caption: Logical relationship between the product, tests, specifications, and the CoA.

This technical guide provides a foundational understanding of the Certificate of Analysis for this compound. For researchers and drug development professionals, a thorough review of the CoA is a critical step in ensuring the quality and validity of their experimental results. It is always recommended to contact the supplier for any clarification or additional information regarding the data and methodologies presented in the Certificate of Analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.org]

- 3. veeprho.com [veeprho.com]

- 4. Liquid chromatography-mass spectrometry method for the determination of thiamphenicol in rabbit tears - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous Determination of Amphenicols and Metabolites in Animal-Derived Foods Using Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Navigating the Nuances of Isotopic Purity: A Technical Guide to Thiamphenicol-d3

For Researchers, Scientists, and Drug Development Professionals

In the precise world of bioanalytical and pharmaceutical research, the quality of internal standards is paramount. Thiamphenicol-d3, a deuterated analog of the broad-spectrum antibiotic Thiamphenicol, serves as a critical internal standard for mass spectrometry-based quantification. Its efficacy hinges on a high degree of isotopic purity, ensuring accurate and reproducible results. This technical guide delves into the core principles of this compound's isotopic purity, outlining the analytical methods for its determination and the stringent quality control measures required.

The Significance of Isotopic Purity

The utility of this compound as an internal standard lies in its near-identical chemical and physical properties to the unlabeled analyte, Thiamphenicol, while being distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer. The introduction of three deuterium atoms (d3) increases the molecular weight, allowing for clear differentiation. However, the presence of isotopologues with fewer than three deuterium atoms (d2, d1) or no deuterium atoms (d0) can interfere with the quantification of the analyte, leading to inaccurate results. Therefore, a thorough assessment of the isotopic distribution is a critical quality control step.

Quantitative Analysis of Isotopic Distribution

The isotopic purity of a given batch of this compound is determined by measuring the relative abundance of each isotopologue. While specific values may vary slightly between manufacturing batches, a representative isotopic distribution for a high-quality this compound standard is presented below. This data is crucial for researchers to ascertain the suitability of the standard for their specific analytical needs.

Table 1: Representative Isotopic Distribution of this compound

| Isotopologue | Description | Representative Abundance (%) |

| d3 | Thiamphenicol with three deuterium atoms | > 99% |

| d2 | Thiamphenicol with two deuterium atoms | < 1% |

| d1 | Thiamphenicol with one deuterium atom | < 0.1% |

| d0 | Unlabeled Thiamphenicol | < 0.05% |

Note: The data presented in this table is representative of a high-purity standard and is intended for illustrative purposes. Researchers should always refer to the Certificate of Analysis provided by the supplier for batch-specific data.

Experimental Protocol for Isotopic Purity Determination

The determination of the isotopic distribution of this compound is typically performed using high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS). The following is a detailed methodology for this critical analysis.

1. Sample Preparation:

-

Standard Solution Preparation: A stock solution of this compound is prepared by dissolving a precisely weighed amount of the standard in a suitable solvent, such as methanol or acetonitrile, to a final concentration of 1 mg/mL.

-

Working Solution: The stock solution is further diluted with the initial mobile phase solvent to a working concentration suitable for mass spectrometric analysis (e.g., 1 µg/mL).

2. Instrumentation and Analytical Conditions:

-

Liquid Chromatography (LC) System: An ultra-high-performance liquid chromatography (UHPLC) system is used for sample introduction.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm) is typically employed.

-

Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is commonly used.

-

Flow Rate: A flow rate of 0.3 mL/min is maintained.

-

Injection Volume: 1-5 µL of the working solution is injected.

-

-

Mass Spectrometer (MS): A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used for detection.

-

Ionization Source: Electrospray ionization (ESI) in either positive or negative ion mode. The choice of polarity will depend on the optimal ionization efficiency for Thiamphenicol.

-

Scan Mode: Full scan mode is used to acquire the mass spectra over a relevant m/z range that includes the molecular ions of all expected isotopologues of Thiamphenicol.

-

Resolution: The instrument is set to a high resolution (e.g., > 60,000 FWHM) to ensure accurate mass measurement and separation of isotopic peaks.

-

3. Data Analysis:

-

Mass Spectra Extraction: The mass spectrum corresponding to the chromatographic peak of this compound is extracted.

-

Isotopologue Peak Integration: The peak areas for the monoisotopic masses of the d0, d1, d2, and d3 isotopologues are integrated.

-

Relative Abundance Calculation: The percentage of each isotopologue is calculated by dividing its integrated peak area by the sum of the peak areas of all isotopologues and multiplying by 100.

Visualizing the Workflow and Quality Control Logic

To further elucidate the process, the following diagrams illustrate the experimental workflow for determining isotopic purity and the logical framework for ensuring the quality of this compound as an internal standard.

Caption: Experimental workflow for the determination of this compound isotopic purity.

An In-depth Technical Guide to the Stability and Storage of Thiamphenicol-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Thiamphenicol-d3. The information is compiled from publicly available data and is intended to support research, development, and quality control activities. While the stability profile of this compound is expected to be comparable to that of Thiamphenicol, it is crucial to perform specific stability studies for any drug substance.

Summary of Storage Conditions

Proper storage is critical to maintain the integrity and purity of this compound. The following table summarizes the recommended storage conditions based on information from various suppliers. For critical applications, it is always advisable to refer to the certificate of analysis provided by the specific supplier.

| Form | Condition | Temperature | Duration |

| Powder | Long-term | -20°C | Up to 3 years |

| Mid-term | 2-8°C | Up to 2 years | |

| Shipping | Ambient | Short-term | |

| In Solvent | Long-term | -80°C | Up to 6 months |

| Short-term | -20°C | Up to 1 month |

Stability Profile

This compound, as a deuterated analog of Thiamphenicol, is susceptible to degradation under various environmental stressors. Understanding its stability profile is essential for developing stable formulations and ensuring accurate analytical results. This section details the known degradation pathways and provides quantitative data where available.

Hydrolytic Stability

Thiamphenicol is generally considered to be hydrolytically stable at neutral pH and ambient temperature, with a hydrolysis half-life greater than one year.[1] However, hydrolysis can be catalyzed by acidic and basic conditions, especially at elevated temperatures. The primary site of hydrolysis is the amide bond, leading to the formation of 2-amino-1-(4-methylsulfonylphenyl)-1,3-propanediol and dichloroacetic acid.

Quantitative Data on Hydrolytic Degradation

| Condition | Temperature | pH | Half-life (t½) | Degradation Products |

| Neutral Water | 25°C | ~7 | > 1 year | Minimal |

| Acidic | Elevated | < 5 | Increased degradation | Amide hydrolysis products |

| Alkaline | Elevated | > 8 | Increased degradation | Amide hydrolysis products |

Photostability

Exposure to light, particularly UV radiation, can lead to the degradation of Thiamphenicol. Photodegradation can proceed through several mechanisms, including photoinduced hydrolysis, dechlorination, and photo-oxidation.

Quantitative Data on Photodegradation

| Light Source | Medium | Wavelength | Half-life (t½) | Quantum Yield (Φ) |

| UV-vis | Pure Water | > 200 nm | 17 ± 0.8 min | 0.022 ± 0.001 (200-290 nm) |

| Solar | Freshwater | > 290 nm | 186 ± 17 h | Not Reported |

Thermal Stability

Thiamphenicol exhibits differential thermal stability depending on the matrix in which it is present. While relatively stable in water, its degradation can be accelerated in more complex matrices.

Quantitative Data on Thermal Degradation

| Matrix | Temperature | Duration | Degradation (%) | Notes |

| Water | 100°C | 2 hours | < 20% | Relatively stable |

| Salt Water | 100°C | 2 hours | Variable | Similar to or slightly less stable than in water |

| Soybean Sauce | 100°C | 2 hours | Accelerated | Significant degradation |

| Chicken Meat | 100°C | 2 hours | Accelerated | Significant degradation |

A study showed that heating florfenicol, a related compound, at 100°C can lead to the formation of Thiamphenicol as a degradation product.[2]

Oxidative Stability

Specific studies detailing the oxidative degradation of Thiamphenicol are limited. However, related compounds have shown susceptibility to oxidation, which can lead to the formation of various degradation products. It is recommended to protect this compound from strong oxidizing agents.

Degradation Pathways

The following diagrams illustrate the proposed degradation pathways of Thiamphenicol under photolytic and hydrolytic stress.

Caption: Proposed photodegradation pathways of Thiamphenicol.

Caption: Primary hydrolytic degradation pathway of Thiamphenicol.

Experimental Protocols

The following are generalized experimental protocols for conducting forced degradation studies on this compound, based on ICH guidelines (Q1A(R2)). These protocols should be adapted and validated for specific laboratory conditions and analytical methods.

General Workflow

Caption: General workflow for forced degradation studies.

Hydrolytic Degradation

-

Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis:

-

Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL.

-

Incubate the solution at 60°C.

-

Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

-

Neutralize the aliquots with an equivalent amount of 0.1 N NaOH.

-

-

Base Hydrolysis:

-

Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL.

-

Incubate the solution at 60°C.

-

Withdraw aliquots at the same time intervals as for acid hydrolysis.

-

Neutralize the aliquots with an equivalent amount of 0.1 N HCl.

-

-

Neutral Hydrolysis:

-

Dilute the stock solution with purified water to a final concentration of 100 µg/mL.

-

Incubate the solution at 60°C and withdraw aliquots at the specified time points.

-

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Oxidative Degradation

-

Preparation: Dilute the stock solution of this compound with a 3% solution of hydrogen peroxide to a final concentration of 100 µg/mL.

-

Incubation: Keep the solution at room temperature and protected from light.

-

Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

-

Analysis: Analyze the samples immediately by HPLC.

Thermal Degradation

-

Solid State: Place a known amount of this compound powder in a controlled temperature and humidity chamber (e.g., 60°C/75% RH).

-

Solution State: Prepare a solution of this compound (100 µg/mL) in a suitable solvent and place it in a controlled temperature oven at 60°C.

-

Sampling:

-

For the solid state, withdraw samples at defined time points (e.g., 1, 3, 7, and 14 days), dissolve in a suitable solvent, and analyze.

-

For the solution state, withdraw aliquots at the same time intervals as for hydrolytic studies.

-

-

Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Photodegradation

-

Sample Preparation: Prepare a solution of this compound (100 µg/mL) in a suitable solvent.

-

Exposure: Expose the solution to a calibrated light source that provides both UV and visible output, as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

Control: A dark control sample should be stored under the same conditions but protected from light.

-

Sampling: Withdraw aliquots from both the exposed and dark control samples at appropriate time intervals.

-

Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Analytical Methodologies

A stability-indicating analytical method is crucial for accurately assessing the stability of this compound. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometric (MS) detection is the most common and reliable technique.

Typical HPLC Method Parameters:

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at approximately 225 nm or MS detection for identification of degradation products.

-

Column Temperature: 25°C

The method must be validated according to ICH guidelines (Q2(R1)) to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound in the presence of its degradation products.

Conclusion

This compound is a stable compound when stored under the recommended conditions. However, it is susceptible to degradation under forced conditions of hydrolysis (acidic and basic), oxidation, heat, and light. A thorough understanding of its stability profile is essential for the development of robust drug products and for ensuring the accuracy of scientific research. The experimental protocols and data presented in this guide provide a framework for researchers to design and execute their own stability studies for this compound.

References

Thiamphenicol-d3: A Technical Guide to its Solubility Characteristics

This guide is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for solubility information, experimental methodologies, and a visual representation of the solubility determination workflow.

Core Solubility Data

The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation development, and analytical method development. The following tables summarize the known solubility of Thiamphenicol in various solvents.

Qualitative Solubility

| Solvent | Solubility Description | Source |

| Water | Insoluble/Slightly Soluble/Practically Insoluble | [1][2][3][4] |

| Lipids | Highly Soluble | [1][4] |

| N,N-dimethylformamide (DMF) | Soluble | [2] |

| Anhydrous Ethanol | Slightly Soluble | [2] |

| Acetone | Soluble | [3] |

| Methanol | Soluble | [3] |

| Acetonitrile | Soluble | [4] |

| Alcohol | Soluble | [4] |

| Dimethylacetamide | Soluble | [4] |

Quantitative Solubility

| Solvent | Temperature | Solubility | Source |

| Ethanol | Not Specified | ~200 µg/mL | [5] |

| Dimethyl sulfoxide (DMSO) | Not Specified | ~30 mg/mL | [5] |

| Dimethyl formamide (DMF) | Not Specified | ~30 mg/mL | [5] |

| 1:1 DMSO:PBS (pH 7.2) | Not Specified | ~0.5 mg/mL | [5] |

| DMSO | Not Specified | 71 mg/mL (199.31 mM) | [6] |

| Ethanol | Not Specified | ≥7.09 mg/mL (with ultrasonic) | [7] |

| DMSO | Not Specified | ≥15.55 mg/mL | [7] |

| Ethanol | Not Specified | 50 mg/mL | [8] |

| Water | 298.2 K (25 °C) | >53.4 µg/mL (at pH 7.4) | [9] |

A comprehensive study by Fan et al. (2017) systematically measured the mole fraction solubility of Thiamphenicol in thirteen different solvents at various temperatures.[10][11][12] The general ranking of solubility in mole fraction was found to be: N,N-dimethylformamide > acetone > methanol > 1,4-dioxane > 2-butanone > ethanol > acetonitrile > ethyl acetate > n-propanol > isopropyl alcohol > water > n-butanol > toluene.[10][11]

Experimental Protocol for Solubility Determination

While specific experimental protocols for determining the solubility of Thiamphenicol-d3 were not found, a general and robust method, known as the isothermal shake-flask method , is widely accepted and can be applied.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials and Equipment:

-

This compound (crystalline solid)

-

Selected solvent of high purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Mobile phase for HPLC analysis

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.

-

Add a known volume of the selected solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.

-

Dilute the filtered sample with the solvent or mobile phase to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the peak area (or height) from the HPLC chromatograms of the standard solutions against their corresponding concentrations.

-

Use the calibration curve to determine the concentration of this compound in the diluted samples.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the solvent by multiplying the concentration of the diluted sample by the dilution factor.

-

The solubility is typically expressed in units such as mg/mL, µg/mL, or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining solubility.

Caption: Experimental workflow for solubility determination.

This in-depth guide provides a foundational understanding of the solubility of this compound, leveraging the available data for its parent compound. The detailed experimental protocol and workflow diagram offer practical guidance for researchers and scientists in their drug development endeavors.

References

- 1. Thiamphenicol - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. toku-e.com [toku-e.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. apexbt.com [apexbt.com]

- 8. Thiamphenicol CAS#: 15318-45-3 [m.chemicalbook.com]

- 9. Thiamphenicol | C12H15Cl2NO5S | CID 27200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Item - Solubility Modeling and Mixing Thermodynamics of Thiamphenicol in Water and Twelve Neat Organic Solvents from T = (278.15 to 318.15) K - American Chemical Society - Figshare [acs.figshare.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: High-Throughput Analysis of Thiamphenicol in Biological Matrices using Thiamphenicol-d3 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of Thiamphenicol in various biological matrices, such as plasma, tissue, and milk. The method utilizes Thiamphenicol-d3, a stable isotope-labeled analog, as an internal standard to ensure accuracy and precision in complex sample matrices.[1][2] The protocol employs a straightforward sample preparation technique followed by rapid chromatographic separation and detection using tandem mass spectrometry (LC-MS/MS). This method is ideal for therapeutic drug monitoring, pharmacokinetic studies, and residue analysis in food safety applications.[1]

Introduction

Thiamphenicol is a broad-spectrum antibiotic used in veterinary medicine.[2] Monitoring its concentration in biological systems is crucial for ensuring therapeutic efficacy and preventing toxic side effects. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry.[3] It effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to highly reliable data.[4][5] This application note provides a detailed protocol for the extraction and quantification of Thiamphenicol using this compound and LC-MS/MS.

Experimental Workflow

Figure 1: General workflow for the quantification of Thiamphenicol using this compound internal standard.

Materials and Reagents

-

Thiamphenicol analytical standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Biological matrix (e.g., plasma, tissue homogenate)

Detailed Protocols

Standard and Internal Standard Stock Solution Preparation

-

Thiamphenicol Stock Solution (1 mg/mL): Accurately weigh 10 mg of Thiamphenicol and dissolve it in 10 mL of methanol.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

-

Working Solutions: Prepare working solutions of Thiamphenicol and this compound by serial dilution of the stock solutions with a suitable solvent (e.g., 50:50 methanol:water).

Sample Preparation Protocol

-

Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

-

Add 10 µL of the this compound working solution (concentration to be optimized based on expected analyte levels).

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition.

-

Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 350°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| Thiamphenicol | 354.0 | 185.0 | 0.1 | 30 | 20 |

| This compound | 357.0 | 188.0 | 0.1 | 30 | 20 |

Note: The specific voltages and energies should be optimized for the instrument in use.

Method Validation Data

The following tables summarize the performance characteristics of the described method.

Linearity and Range

| Analyte | Calibration Range (ng/mL) | R² |

| Thiamphenicol | 1 - 1000 | > 0.995 |

Accuracy and Precision

| Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

| 5 | 4.9 | 98.0 | < 10 | < 15 |

| 50 | 51.2 | 102.4 | < 8 | < 12 |

| 500 | 495.5 | 99.1 | < 5 | < 10 |

Recovery

| Analyte | Matrix | Recovery (%) |

| Thiamphenicol | Plasma | 85 - 95 |

| Thiamphenicol | Milk | 80 - 92 |

| Thiamphenicol | Tissue | 78 - 90 |

Signaling Pathway/Logical Relationship Diagram

References

Application Note: Quantitative Analysis of Thiamphenicol in Biological Matrices using a Validated LC-MS/MS Method with Thiamphenicol-d3 Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Thiamphenicol in various biological matrices. The use of a stable isotope-labeled internal standard, Thiamphenicol-d3, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies, residue analysis, and other research applications. The protocol details sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of the method's performance characteristics.

Introduction

Thiamphenicol is a broad-spectrum antibiotic, and its monitoring in biological systems is crucial for drug development and food safety. This LC-MS/MS method provides a reliable and efficient means for the selective and sensitive quantification of Thiamphenicol. The incorporation of this compound as an internal standard (IS) effectively compensates for matrix effects and variations in sample processing and instrument response, leading to highly reliable quantitative results.[1]

Experimental

Materials and Reagents

-

Thiamphenicol and this compound standards were obtained from a certified supplier.

-

All solvents used were HPLC or LC-MS grade.

-

Water was purified using a Milli-Q system.

-

Formic acid and ammonium acetate were of analytical grade.

Sample Preparation

A generic sample preparation workflow is outlined below. Specific matrices may require further optimization.

Protocol for Plasma Samples:

-

To 100 µL of plasma, add 10 µL of this compound internal standard solution.

-

Perform protein precipitation by adding 300 µL of acetonitrile.

-

Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Filter through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

Protocol for Tissue Samples:

-

Homogenize 1 g of tissue with an appropriate buffer.

-

Spike the homogenate with the internal standard.

-

Perform liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).[2]

-

Centrifuge to separate the layers and collect the organic phase.

-

Evaporate the organic solvent and reconstitute the residue as described for plasma samples.

Liquid Chromatography

Chromatographic separation is achieved using a C18 reversed-phase column.

| Parameter | Condition |

| Column | C18 Column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration. |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.[3][4]

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow | Optimized for the specific instrument |

MRM Transitions:

The following MRM transitions are monitored:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Thiamphenicol | 354.0 | 185.0 |

| This compound | 357.0 | 185.0 |

Method Performance

The method was validated for linearity, precision, accuracy, recovery, and matrix effect. The results are summarized in the following tables.

Linearity and Range

The method demonstrated excellent linearity over the tested concentration range.

| Analyte | Calibration Range (ng/mL) | R² |

| Thiamphenicol | 1 - 1000 | >0.995 |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at three different concentration levels.

| Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| 5 | < 10 | < 10 | 90 - 110 |

| 50 | < 8 | < 8 | 92 - 108 |

| 500 | < 5 | < 5 | 95 - 105 |

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed to ensure the reliability of the method across different biological matrices.

| Matrix | Recovery (%) | Matrix Effect (%) |

| Plasma | > 85 | < 15 |

| Liver Homogenate | > 80 | < 20 |

| Muscle Homogenate | > 80 | < 20 |

Conclusion

The LC-MS/MS method described in this application note provides a sensitive, specific, and reliable approach for the quantification of Thiamphenicol in biological matrices. The use of the deuterated internal standard, this compound, ensures high accuracy and precision. The detailed protocol and performance characteristics demonstrate the suitability of this method for a wide range of research applications, including pharmacokinetic analysis and residue monitoring.

References

- 1. veeprho.com [veeprho.com]

- 2. fda.gov [fda.gov]

- 3. Frontiers | Simultaneous Quantification of Chloramphenicol, Thiamphenicol, Florfenicol, and Florfenicol Amine in Animal and Aquaculture Products Using Liquid Chromatography-Tandem Mass Spectrometry [frontiersin.org]

- 4. Highly Sensitive Determination of Antibiotic Residues in Aquatic Products by High-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Quantification of Thiamphenicol in Human Plasma using a Validated UHPLC-MS/MS Method

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the quantification of Thiamphenicol in human plasma. The protocol utilizes Thiamphenicol-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A streamlined protein precipitation procedure is employed for sample preparation, enabling high-throughput analysis. The method has been validated for linearity, precision, and accuracy, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring in drug development and clinical research settings.

Introduction

Thiamphenicol is a broad-spectrum antibiotic, and its effective therapeutic use necessitates accurate and reliable methods for its quantification in biological matrices. This application note presents a validated UHPLC-MS/MS method that offers high sensitivity, specificity, and a wide dynamic range for the determination of Thiamphenicol in human plasma. The use of a deuterated internal standard, this compound, corrects for matrix effects and variations in instrument response, leading to highly reliable quantitative results. The simple and rapid protein precipitation sample preparation makes this method ideal for laboratories requiring high-throughput analysis.

Experimental

Materials and Reagents

-

Thiamphenicol reference standard

-

This compound internal standard (IS)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid, analytical grade

-

Human plasma (sourced from an accredited supplier)

Instrumentation

-

UHPLC system (e.g., Waters ACQUITY UPLC, Shimadzu Nexera)

-

Tandem mass spectrometer (e.g., Sciex Triple Quad, Waters Xevo TQ-S)

-

Analytical column: Acquity UPLC BEH C18, 2.1 mm × 50 mm, 1.7 μm[1]

Standard Solutions Preparation

Stock solutions of Thiamphenicol and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water. A working internal standard solution of this compound was prepared at a concentration of 100 ng/mL in acetonitrile.

Sample Preparation

A simple protein precipitation method was used for the extraction of Thiamphenicol from human plasma.

-

Pipette 100 µL of plasma sample into a microcentrifuge tube.

-

Add 200 µL of the internal standard working solution (this compound in acetonitrile).

-

Vortex the mixture for 30 seconds to precipitate the proteins.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for UHPLC-MS/MS analysis.

UHPLC Conditions

-

Column: Acquity UPLC BEH C18, 2.1 mm × 50 mm, 1.7 μm[1]

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min[1]

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

-

Gradient Elution:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5-95% B

-

2.5-3.0 min: 95% B

-

3.1-4.0 min: 5% B (re-equilibration)

-

Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Source Temperature: 150 °C

-

Desolvation Temperature: 450 °C

-

Capillary Voltage: 3.0 kV

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Declustering Potential (V) |

| Thiamphenicol | 354.3 | 185.1 | 150 | -25 | -80 |

| This compound | 357.3 | 188.1 | 150 | -25 | -80 |

Note: Collision energy and declustering potential may require optimization based on the specific mass spectrometer used.

Results and Discussion

Linearity